![molecular formula C15H18N4OS B2465895 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1396766-24-7](/img/structure/B2465895.png)
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
“N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a pyrazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The compound also has a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen atoms in the pyrazine and piperidine rings would likely result in these rings having a planar structure. The sulfur atom in the thiophene ring could potentially participate in aromatic stabilization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make this compound a base. The presence of the carboxamide group could potentially make this compound polar .Scientific Research Applications
Structure-Activity Relationships
Research into structure-activity relationships (SAR) of pyrazole derivatives, including compounds structurally related to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide, has provided insights into the design of cannabinoid receptor antagonists. These studies aim to identify structural requirements for potent and selective activity at cannabinoid receptors. The identification of key structural features can aid in the development of compounds with potential therapeutic applications, such as antagonizing the effects of cannabinoids and serving as pharmacological tools in neuroscience research (Lan et al., 1999).
Molecular Interaction Studies
Further research has focused on the molecular interactions between cannabinoid receptor antagonists and the CB1 receptor. These studies utilize computational methods and radioligand binding analyses to construct models of receptor-ligand interactions. Understanding these interactions at a molecular level can inform the development of more selective and effective cannabinoid receptor antagonists, with potential implications for treating conditions influenced by cannabinoid receptor activity (Shim et al., 2002).
Synthesis and Application of Related Compounds
Synthetic methodologies for producing heterospirocyclic compounds have been explored, demonstrating the versatility of this compound related structures in synthesizing novel heterocyclic amino acids and peptides. These synthetic approaches provide a foundation for developing new materials with potential applications in medicinal chemistry and drug design (Strässler et al., 1997).
Facile Synthesis and DFT Calculations
Research on the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions highlights the utility of such compounds in studying electronic and nonlinear optical properties. DFT calculations of these compounds provide insights into their reactivity and physical properties, contributing to our understanding of their potential applications in materials science and pharmaceutical chemistry (Ahmad et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with a pyrazine nucleus have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that similar compounds inhibit the growth of mycobacterium tuberculosis h37ra . The compound likely interacts with specific targets within the organism, leading to inhibition of growth. The exact nature of these interactions and the resulting changes within the organism are subjects for further investigation.
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of growth
Result of Action
Similar compounds have been shown to exhibit significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may also inhibit the growth of this organism, leading to potential therapeutic effects in the treatment of tuberculosis.
Future Directions
properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(13-3-8-21-11-13)18-9-12-1-6-19(7-2-12)14-10-16-4-5-17-14/h3-5,8,10-12H,1-2,6-7,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTXFANLPRTMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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